N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide
Description
N-(5-Amino-2-methoxyphenyl)-3-fluorobenzamide (molecular formula: C₁₄H₁₃FN₂O₂) is a benzamide derivative featuring a 3-fluorobenzoyl group linked to a 5-amino-2-methoxyaniline moiety. Key structural identifiers include:
- SMILES: COC₁=C(C=C(C=C₁)N)NC(=O)C₂=CC(=CC=C₂)F
- InChIKey: ZQCYCWDMHIIHJM-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values for [M+H]⁺ (261.1 m/z, CCS 175.5 Ų) and [M-H]⁻ (259.1 m/z, CCS 168.7 Ų) .
This contrasts with structurally related benzamide analogs, which exhibit diverse pharmacological and chemical properties.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCYCWDMHIIHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 3-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-methoxyaniline is dissolved in a suitable solvent like dichloromethane, and 3-fluorobenzoyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Material Science: It is explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Zinc-Activated Channel (ZAC) Antagonists
N-(4-(tert-Butyl)thiazol-2-yl)-3-Fluorobenzamide (TTFB, 5a)
- Structure : Features a tert-butyl-substituted thiazole ring instead of the methoxyaniline group.
- Activity :
- Key Difference : The thiazole ring enhances selectivity for ion channels compared to the target compound’s aniline moiety.
Anti-Proliferative Agents
A series of 3-fluorobenzamide derivatives (9b–9f) with indazole cores demonstrated anti-proliferative activity :
| Compound | Substituents | Biological Target | Activity Notes |
|---|---|---|---|
| 9b | 4-Ethoxyphenyl, piperazine-carbonyl | Cancer cell lines | Moderate anti-proliferative |
| 9c | Dimethylaminoethyl | DNA/RNA synthesis | Enhanced solubility |
| 9d | Diethylaminoethyl | Apoptosis pathways | Improved membrane permeability |
| 9e | Morpholin-4-yl-ethyl | Kinase inhibition | Synergistic with chemotherapy |
Comparison : The target compound lacks the indazole core and complex side chains, which are critical for binding to cancer targets in these analogs.
N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-Fluorobenzamide (3i)
- Structure : Ferrocenyl group with a thioamide linkage.
- Synthesis : High yield (>95%) via Cp*Co(III)/MPAA catalysis; characterized by ¹⁹F NMR and HPLC .
- Application: Potential redox-active metallodrug candidate, unlike the non-metallic target compound.
N-[Ethyl(2-Hydroxyethyl)carbamothioyl]-3-Fluorobenzamide
Agrochemical Derivatives
N-(1-((4-Substituted Piperazin-1-yl)methyl)-3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-3-Fluorobenzamide
Data Tables: Structural and Functional Comparisons
Table 1. Key Physicochemical Properties
Research Findings and Implications
- Structural Insights : The 3-fluorobenzoyl group is a common motif in ZAC antagonists (e.g., TTFB) and anti-cancer agents (e.g., 9b–9f). Its electron-withdrawing properties enhance binding to hydrophobic pockets .
- Synthetic Challenges : The target compound’s lack of complex substituents may simplify synthesis compared to analogs like 3i (ferrocenyl) or 9b (indazole-piperazine) .
Biological Activity
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by an amino group, a methoxy group, and a fluorobenzene moiety. The synthesis typically involves coupling reactions that yield various derivatives, enhancing the compound's versatility in chemical applications. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate interactions. This mechanism has been particularly noted in its interactions with histone deacetylases (HDACs) and various kinases, which are crucial for regulating gene expression and cellular signaling pathways.
1. Anticancer Properties
Research indicates that this compound can induce apoptosis and inhibit cell proliferation in cancer models. Its ability to modulate key signaling pathways makes it a candidate for further development in cancer therapy.
Table 1: Summary of Anticancer Activity Studies
2. Enzyme Inhibition
The compound has demonstrated significant enzyme inhibition capabilities, particularly against HDACs. This inhibition is pivotal for its anticancer effects as it alters gene expression profiles associated with tumor growth.
Table 2: Enzyme Inhibition Data
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Apoptosis Induction : A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to a significant increase in apoptotic markers compared to control groups, suggesting its potential as an anticancer agent.
- In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor sizes and improved survival rates, highlighting its therapeutic promise.
Q & A
Q. What are the standard synthetic routes for N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 5-amino-2-methoxyaniline. A common method includes:
- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester.
- Step 2 : Amide bond formation with the aniline derivative under basic conditions (e.g., triethylamine or pyridine) .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) can improve yield. Catalytic methods, such as cobalt-mediated coupling (e.g., [Cp*Co(CO)I₂]), may enhance regioselectivity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule crystallography despite newer alternatives .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆ solvents; the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic .
- IR : Confirm amide C=O stretch (~1660 cm⁻¹) and NH₂/NH bends .
- Mass spectrometry (HR-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 289.1) .
Q. What preliminary biological assays are recommended to explore its bioactivity?
- In vitro kinase inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular uptake studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., ATP-binding pockets in kinases). The fluorine atom’s electronegativity and methoxy group’s steric effects are critical for ligand-receptor complementarity .
- QSAR modeling : Correlate substituent effects (e.g., replacing -OCH₃ with -CF₃) with bioactivity data to prioritize synthetic targets .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
- Case example : If NMR suggests planar amide conformation but XRD shows slight distortion, use Hirshfeld surface analysis (via CrystalExplorer) to evaluate intermolecular interactions (e.g., H-bonding with solvent) that may influence packing .
- Dynamic effects : Variable-temperature NMR can assess conformational flexibility not captured in XRD .
Q. What strategies improve catalytic efficiency in large-scale synthesis?
Q. How to investigate metabolic stability for potential therapeutic use?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The 3-fluorobenzamide moiety may resist oxidative metabolism compared to chloro analogs .
- Isotope labeling : Use ¹⁸O or deuterated analogs to trace metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
